![molecular formula C13H19NO4 B13558859 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid CAS No. 2803862-49-7](/img/structure/B13558859.png)
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the BOC-protected piperidine . The ethynyl group can then be introduced through a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amines that can be further functionalized.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid largely depends on its specific application.
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid can be compared to other BOC-protected piperidine derivatives, such as:
1-[(Tert-butoxy)carbonyl]-4-vinylpiperidine-4-carboxylic acid: Similar structure but with a vinyl group instead of an ethynyl group.
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethynyl group.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid lies in the presence of the ethynyl group, which provides additional reactivity and versatility in synthetic applications .
Propriétés
Numéro CAS |
2803862-49-7 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
4-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16) |
Clé InChI |
AUDWDRGMSPYZPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


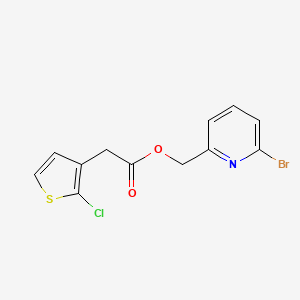
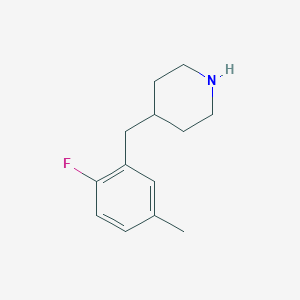
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
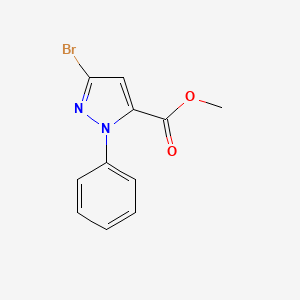
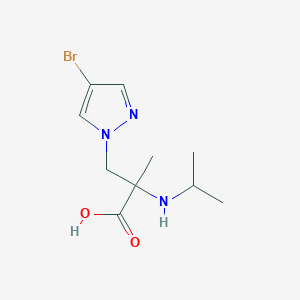
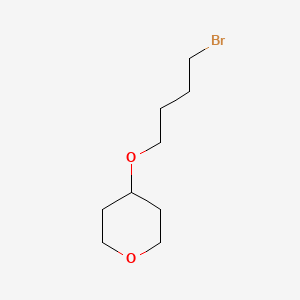
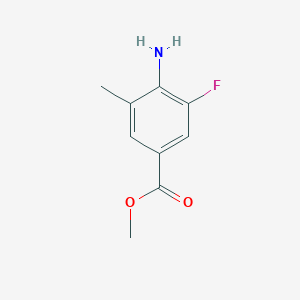

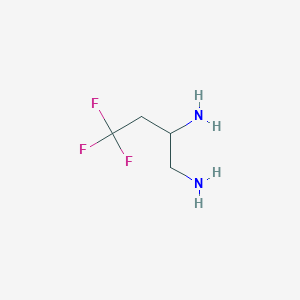
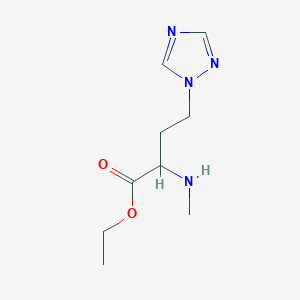

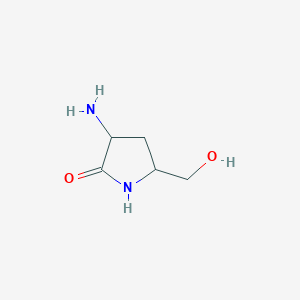
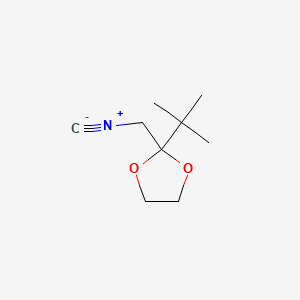
![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)
